molecular formula C14H10O3 B258312 Naphtho[1,2-b]furan-3-ylacetic acid

Naphtho[1,2-b]furan-3-ylacetic acid

Cat. No. B258312
M. Wt: 226.23 g/mol
InChI Key: QWABHAOIDUZYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[1,2-b]furan-3-ylacetic acid (NFA) is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators involved in inflammation and pain. NFA has been extensively studied for its potential applications in the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]furan-3-ylacetic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain by sensitizing nociceptors, promoting vasodilation, and increasing vascular permeability. By inhibiting COX enzymes, Naphtho[1,2-b]furan-3-ylacetic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
Naphtho[1,2-b]furan-3-ylacetic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed at therapeutic doses. Naphtho[1,2-b]furan-3-ylacetic acid has been shown to be effective in reducing inflammation and pain in various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Naphtho[1,2-b]furan-3-ylacetic acid in lab experiments is its potency and selectivity for COX-2 inhibition. This allows for the investigation of the specific role of COX-2 in inflammation and pain without affecting the activity of COX-1, which is involved in the maintenance of physiological functions such as gastric mucosal protection and platelet aggregation. However, one limitation of using Naphtho[1,2-b]furan-3-ylacetic acid is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on Naphtho[1,2-b]furan-3-ylacetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of Naphtho[1,2-b]furan-3-ylacetic acid. Another area of interest is the investigation of the potential therapeutic applications of Naphtho[1,2-b]furan-3-ylacetic acid in other inflammatory disorders, such as asthma and psoriasis. Additionally, the molecular mechanisms of COX inhibition by Naphtho[1,2-b]furan-3-ylacetic acid and other NSAIDs could be further elucidated to improve our understanding of the role of prostaglandins in inflammation and pain.

Synthesis Methods

The synthesis of Naphtho[1,2-b]furan-3-ylacetic acid involves the reaction of 3-(2-naphthyl)-2-propenoic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Naphtho[1,2-b]furan-3-ylacetic acid has been widely used as a tool compound in scientific research to investigate the role of COX enzymes in inflammation and pain. It has been shown to be a potent inhibitor of COX-2, the isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that promote inflammation and pain. Naphtho[1,2-b]furan-3-ylacetic acid has also been used to study the molecular mechanisms of COX inhibition and the structure-activity relationship of NSAIDs.

properties

Product Name

Naphtho[1,2-b]furan-3-ylacetic acid

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-benzo[g][1]benzofuran-3-ylacetic acid

InChI

InChI=1S/C14H10O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,8H,7H2,(H,15,16)

InChI Key

QWABHAOIDUZYRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O

Origin of Product

United States

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